N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 886894-10-6
VCID: VC7394486
InChI: InChI=1S/C17H15N3O3/c1-11-6-5-9-20-14(11)19-16(22)13(17(20)23)15(21)18-10-12-7-3-2-4-8-12/h2-9,22H,10H2,1H3,(H,18,21)
SMILES: CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC3=CC=CC=C3)O
Molecular Formula: C17H15N3O3
Molecular Weight: 309.325

N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

CAS No.: 886894-10-6

Cat. No.: VC7394486

Molecular Formula: C17H15N3O3

Molecular Weight: 309.325

* For research use only. Not for human or veterinary use.

N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide - 886894-10-6

Specification

CAS No. 886894-10-6
Molecular Formula C17H15N3O3
Molecular Weight 309.325
IUPAC Name N-benzyl-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Standard InChI InChI=1S/C17H15N3O3/c1-11-6-5-9-20-14(11)19-16(22)13(17(20)23)15(21)18-10-12-7-3-2-4-8-12/h2-9,22H,10H2,1H3,(H,18,21)
Standard InChI Key OXXGXPOPKWRTCV-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC3=CC=CC=C3)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is defined by its IUPAC name: N-benzyl-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide. Its canonical SMILES representation (CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC3=CC=CC=C3)O) highlights the benzyl group attached to the carboxamide moiety and the hydroxyl and methyl substituents on the pyrido[1,2-a]pyrimidine core.

Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₇H₁₅N₃O₃
Molecular Weight309.32 g/mol
InChIInChI=1S/C17H15N3O3/c1-11-6-5-9-20-14(11)19-16(22)13(17(20)23)15(21)18-10-12-7-3-2-4-8-12/h2-9,22H,10H2,1H3,(H,18,21)
InChI KeyOXXGXPOPKWRTCV-UHFFFAOYSA-N
CAS Registry Number886894-10-6

The compound’s solubility and stability profiles remain under investigation, though its structural analogs suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF).

Synthesis and Preparation

The synthesis of N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves a multi-step process centered on amidation reactions. A widely reported method entails the condensation of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamine in refluxing ethanol.

Synthetic Pathway Overview

  • Core Formation: The pyrido[1,2-a]pyrimidine core is synthesized via cyclization reactions, often starting from substituted pyridine or pyrimidine precursors.

  • Esterification: Introduction of the ethyl ester group at position 3 facilitates subsequent amidation.

  • Amidation: Reacting the ethyl ester with benzylamine under reflux conditions yields the target carboxamide.

Industrial-scale production may optimize reaction parameters (e.g., temperature, solvent selection) to enhance yield and purity. Purification techniques such as recrystallization from DMF-ethanol mixtures are commonly employed.

Bioisosterism and Structural Analogues

Bioisosterism plays a critical role in the pharmacological optimization of this compound. The pyrido[1,2-a]pyrimidine nucleus exhibits functional equivalence to 4-hydroxyquinolin-2-ones, a class known for analgesic and anti-inflammatory properties. This bioisosteric relationship suggests shared mechanisms of action, potentially involving modulation of cyclooxygenase (COX) enzymes or transient receptor potential (TRP) channels.

Comparative Structural Analysis

FeaturePyrido[1,2-a]Pyrimidine Core4-Hydroxyquinolin-2-One
Aromatic SystemFused pyridine-pyrimidineFused benzene-pyran
Key SubstituentsHydroxyl, methyl, benzylHydroxyl, ketone
BioactivityAnalgesic, potential anticancerAnti-inflammatory

This structural mimicry enables the compound to interact with biological targets traditionally associated with quinolinone derivatives, thereby expanding its therapeutic potential.

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